N-(naphthalen-1-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(naphthalen-1-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide is a complex organic compound that features a naphthyl group, a triazinoindole core, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide typically involves multiple steps:
Formation of the Triazinoindole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazinoindole structure.
Attachment of the Phenethyl Group: The phenethyl group is introduced through a substitution reaction, often using a halogenated precursor and a base.
Sulfanyl Linkage Formation: The sulfanyl group is attached via a thiolation reaction, typically using thiol reagents.
Naphthyl Group Introduction: The naphthyl group is introduced through a Friedel-Crafts acylation reaction.
Butanamide Formation: The final step involves the formation of the butanamide moiety through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenethyl and naphthyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated precursors, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(naphthalen-1-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N~1~-(1-naphthyl)-2-[(5-phenethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanamide: Similar structure but with an ethanamide moiety.
N~1~-(1-naphthyl)-2-[(5-phenethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propanamide: Similar structure but with a propanamide moiety.
Uniqueness
N-(naphthalen-1-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C31H27N5OS |
---|---|
Molecular Weight |
517.6g/mol |
IUPAC Name |
N-naphthalen-1-yl-2-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl]butanamide |
InChI |
InChI=1S/C31H27N5OS/c1-2-27(30(37)32-25-17-10-14-22-13-6-7-15-23(22)25)38-31-33-29-28(34-35-31)24-16-8-9-18-26(24)36(29)20-19-21-11-4-3-5-12-21/h3-18,27H,2,19-20H2,1H3,(H,32,37) |
InChI Key |
HEALJOYBOXJBCB-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=NC4=C(C5=CC=CC=C5N4CCC6=CC=CC=C6)N=N3 |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=NC4=C(C5=CC=CC=C5N4CCC6=CC=CC=C6)N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.